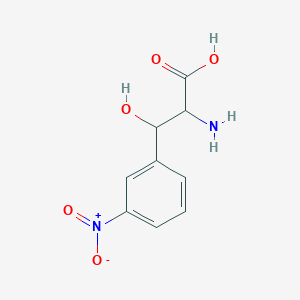

2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid

CAS No.: 75082-88-1

Cat. No.: VC4125896

Molecular Formula: C9H10N2O5

Molecular Weight: 226.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75082-88-1 |

|---|---|

| Molecular Formula | C9H10N2O5 |

| Molecular Weight | 226.19 |

| IUPAC Name | 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-2-1-3-6(4-5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14) |

| Standard InChI Key | MBHARJQAJLMPIU-JAMMHHFISA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C([C@@H](C(=O)O)N)O |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)N)O |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)N)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The molecular formula of 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid is C₉H₁₀N₂O₅, with a molecular weight of 226.19 g/mol . Its IUPAC name, 2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid, reflects the substitution pattern: a nitro group at the meta position of the phenyl ring and hydroxyl and amino groups at the β- and α-positions of the propanoic acid backbone, respectively .

The compound exhibits two chiral centers at the α- and β-carbons, leading to four possible stereoisomers. The (2R,3S) and (2S,3R) configurations are of particular interest in enantioselective synthesis . X-ray crystallography and NMR studies confirm the planar nitro group and intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, which stabilize the molecule in aqueous solutions .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 211–212°C (decomposition) | |

| Boiling Point | 474.0±45.0°C (predicted) | |

| Density | 1.533±0.06 g/cm³ (predicted) | |

| pKa | 1.97±0.14 (predicted) | |

| Solubility | >10 mg/mL in polar solvents |

Synthesis Pathways

Chemical Synthesis

Traditional routes involve nitration of phenylalanine derivatives. For example:

-

Nitration: 3-Hydroxyphenylalanine is treated with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the meta position.

-

Hydroxylation: The intermediate undergoes hydroxylation via oxidative agents like hydrogen peroxide (H₂O₂) to form the β-hydroxy group.

Yields typically range from 60–85%, depending on purification methods (e.g., crystallization vs. chromatography). Challenges include controlling regioselectivity during nitration and minimizing racemization at chiral centers .

Enzymatic Synthesis

Recent breakthroughs utilize engineered aldolase polypeptides for asymmetric synthesis. For instance:

-

Engineered Aldolase-Catalyzed Reaction:

Substrate: Glycine + 3-nitrobenzaldehyde

Conditions: pH 6.0–7.5, 25–40°C, 10–60% organic solvent (e.g., DMSO)

Diastereomeric Excess: >95% for (2S,3R)-isomer .

This method avoids harsh reagents and achieves high enantiopurity, making it scalable for industrial production .

Table 2: Comparison of Synthesis Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 60–85% | 70–90% |

| Stereoselectivity | Moderate (requires resolution) | High (≥95% de) |

| Environmental Impact | High (acid waste) | Low (aqueous, mild conditions) |

| Scalability | Industrial-scale feasible | Pilot-scale demonstrated |

Biological Relevance

Enzyme Inhibition

The compound’s structural similarity to chloramphenicol amine derivatives enables interactions with aminopeptidase N (APN/CD13), a metalloprotease overexpressed in cancer cells. In vitro studies show IC₅₀ values of 12–18 µM against APN, suggesting potential as an antitumor agent .

Metabolic Pathways

As a β-hydroxy-α-amino acid, it may participate in non-ribosomal peptide synthesis. Analogous compounds like β-hydroxyphenylalanine are precursors to antibiotics (e.g., vancomycin), hinting at biosynthetic potential .

Applications

Pharmaceutical Intermediates

-

Chiral Drug Synthesis: The (2S,3R)-isomer is a key intermediate in producing D-(-)-threo-2-amino-1-(3-nitrophenyl)-1,3-propanediol, a building block for antiviral agents .

-

Prodrug Design: The nitro group facilitates redox-activated drug delivery systems, enhancing tumor-targeting efficacy .

Material Science

Functionalization of polymers with this compound improves hydrophilicity and metal-chelation properties, beneficial for water-treatment membranes .

Recent Advances

Engineered Biocatalysts

Directed evolution of aldolases (e.g., Methanosarcina mazei variants) has optimized reaction kinetics, achieving turnover numbers (kₐₜ) of 150–200 s⁻¹ and substrate loading up to 200 g/L .

Computational Modeling

DFT studies reveal the transition-state stabilization mechanism during enzymatic synthesis, guiding rational enzyme design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume